molecular formula C14H12F3NO2S B5600961 1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B5600961
M. Wt: 315.31 g/mol
InChI Key: MZPBTYRBUIFHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C14H12F3NO2S and its molecular weight is 315.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.05408429 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vicarious Nucleophilic Substitution Reactions
1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide demonstrates a unique reactivity pattern, engaging in vicarious nucleophilic substitution (VNS) of hydrogen with carbanions bearing a leaving group. This reaction, reported by Lemek, Groszek, and Cmoch (2008), signifies the first instance of VNS at a benzene ring activated by an electron-withdrawing group different from the commonly utilized nitro group, suggesting a broad applicability of sulfur-based electron-withdrawing groups in organic synthesis (Lemek, Groszek, & Cmoch, 2008).

Molecular Structure and Self-association Studies
The molecular structure and self-association behavior of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have been explored through IR spectroscopy and quantum chemical methods. These studies, conducted by Sterkhova, Moskalik, and Shainyan (2014), indicate the formation of cyclic dimers and chain associates via hydrogen bonding, highlighting the intricate balance between molecular conformation and intermolecular interactions (Sterkhova, Moskalik, & Shainyan, 2014).

Crystallographic Insights into Nimesulide Derivatives
Dey et al. (2015) conducted a structural study on nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, elucidating the crystal structures and intermolecular interactions. Their work offers a comprehensive analysis of hydrogen bonding and molecular assembly, contributing to the understanding of structure-activity relationships in medicinal chemistry (Dey et al., 2015).

Synthetic Methodologies and Chemical Transformations
The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through 5-endo-trig cyclisation reactions, as described by Craig, Jones, and Rowlands (2000), showcases the application of (phenylsulfonyl)methane in generating complex organic structures. This work not only expands the toolkit of organic synthesis but also emphasizes the role of strategic functionalization in constructing cyclic compounds with high yields and stereoselectivities (Craig, Jones, & Rowlands, 2000).

Properties

IUPAC Name

1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)12-7-4-8-13(9-12)18-21(19,20)10-11-5-2-1-3-6-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPBTYRBUIFHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.